Acid Red 1, also known as Azophloxine, is a synthetic dye belonging to the azo dye class. It is identified by the Chemical Abstracts Service registry number 3734-67-6 and has a molecular formula of with a molecular weight of 509.42 g/mol. This compound appears as a vibrant red powder that is soluble in water, making it suitable for various dyeing applications, particularly in textiles .
Acid Red 1 should be handled with care following standard laboratory safety protocols. No specific data on its toxicity is readily available. However, as with most azo dyes, there is some concern about potential carcinogenicity []. It is recommended to wear gloves and protective clothing when handling Acid Red 1 and avoid inhalation or ingestion.
Acid Red 1, also known as Azophloxine, finds application in scientific research primarily within the fields of histology and cytology. It acts as a histological stain, specifically a counterstain , used in conjunction with other primary stains to enhance the visibility of specific cellular structures.
Acid Red 1 is particularly useful for staining cytoplasmic components, including cytoplasm itself, muscle fibers, and connective tissues. It exhibits acidic properties, meaning it has an affinity for structures with a net negative charge, allowing for their clear distinction under a microscope .
Here are some examples of its usage:
Beyond its histological applications, Acid Red 1 also finds use in the development and manufacturing of diagnostic assays. These assays are tools used in clinical settings to diagnose and monitor various medical conditions.
One specific example involves its utilization in hemoglobin electrophoresis. This technique separates different types of hemoglobin molecules based on their electrical charge, aiding in the diagnosis of hemoglobinopathies, such as sickle cell disease .
Acid Red 1 exhibits notable chemical reactivity, particularly in acidic environments. When treated with strong acids such as sulfuric acid or hydrochloric acid, it undergoes color changes and can precipitate. For instance:
These reactions highlight Acid Red 1's potential for use in pH-sensitive applications.
Research indicates that Acid Red 1 may possess biological activity, particularly concerning its toxicity and potential mutagenicity. Studies have shown that exposure to Acid Red 1 can lead to toxic effects in aquatic organisms and may pose risks to human health through dermal or inhalation routes. The dye's degradation products may also exhibit varying degrees of toxicity, necessitating careful handling and disposal .
Acid Red 1 is synthesized through a diazo coupling reaction involving aniline derivatives. The primary method includes:
Acid Red 1 is widely used in various industries:
Studies have explored the interactions of Acid Red 1 with various substances, particularly in degradation processes. For instance:
These studies underscore the importance of understanding Acid Red 1's interactions with environmental agents for effective remediation strategies.
Acid Red 1 shares structural similarities with several other azo dyes. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Acid Red 97 | C18H14N3Na2O7S | Higher stability and less solubility than Acid Red 1 |
Acid Naphthol Red G | C16H12N2Na2O6S | More intense color but less application versatility |
Acid Fast Red 2G | C18H14N3Na2O7S | Known for faster dyeing properties |
Acid Geranine 2G | C18H14N3Na2O7S | Similar application but different color intensity |
Acid Red 1's unique combination of solubility, reactivity, and color properties makes it particularly valuable for specific applications in textile dyeing and biological studies .
Anaerobic microbial communities in sediments play a pivotal role in transforming Acid Red 1 through reductive cleavage of its azo bond. This process generates aromatic amines such as 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid and aniline derivatives, which are more mobile and toxic than the parent compound [3] [5]. The reduction mechanism involves extracellular electron transfer from dissimilatory metal-reducing bacteria (e.g., Geobacter spp.), which utilize Fe(III) or Mn(IV) oxides as terminal electron acceptors [5].
Key enzymatic pathways include:
Magnetite (Fe₃O₄)-enhanced systems accelerate degradation rates by 40–60%, as nanoparticles facilitate electron shuttling between bacteria and the dye [3]. However, incomplete mineralization persists, with 15–30% of initial dye mass remaining as recalcitrant aromatic amines even after 72-hour treatments [5].
Acid Red 1 disrupts aquatic microbial communities at genomic and functional levels. Exposure to 50 mg/L of the dye induces oxidative stress in Pseudomonas putida, upregulating sodA (superoxide dismutase) and katG (catalase) genes by 4.2- and 3.8-fold, respectively [3]. Proteomic analyses of biofilm communities reveal downregulation of nitrogenase (nifH) and ammonia monooxygenase (amoA) genes, impairing nitrogen cycling by 35–50% [5].
The dye’s metabolites exhibit higher genotoxicity than the parent compound. Nitrophenol derivatives, formed during partial degradation, intercalate into DNA and inhibit topoisomerase II activity in Escherichia coli, causing double-strand breaks at concentrations as low as 1.2 μM [3]. Metagenomic shifts in sediment microbiomes show a 70% reduction in Cytophaga-Flavobacterium populations (key decomposers) and a concomitant rise in antibiotic resistance genes (blaTEM, qnrS) after 30-day exposures [5].
Parameter | Value/Range | Impact Summary | Source |
---|---|---|---|
Azo bond reduction half-life | 12–18 hours (anaerobic) | Generates toxic aromatic amines | [3] [5] |
Sediment adsorption capacity | 408–452 mg/g (pH 2) | High sequestration in benthic zones | [2] [4] |
sodA gene upregulation | 4.2-fold (50 mg/L exposure) | Oxidative stress in microbial communities | [3] |
Nitrogen cycling inhibition | 35–50% | Ecosystem-level nutrient imbalance | [5] |
Acid Red 1 (C₁₈H₁₃N₃Na₂O₈S₂) bears one N=N double bond, two sulfonic acid groups, and an acetamido-naphthol sub-structure that dominate its red coloration (λmax ≈ 505 nm) [1]. The molecule shows pKa≈1.9 for the first sulfonate, making it an anion above pH 2 and highly mobile in effluents [2].
Advanced oxidative processes (AOPs) generate highly reactive oxygen species (- OH, SO₄- ⁻, O₂- ⁻) able to cleave the azo bond and further mineralize aromatic fragments to CO₂. Heterogeneous catalysts are preferred to avoid iron sludge, facilitate recovery, and widen the workable pH window [3] [4].
Fe-based solids activate hydrogen peroxide through surface Fe²⁺/Fe³⁺ cycling, forming - OH that attack the azo bridge.
Catalyst (support / Fe phase) | Operating pH | [H₂O₂] | AR1 load | Catalyst dose | Time to ≥95% decolorization | Notes | Ref. |
---|---|---|---|---|---|---|---|
Fe–ball-clay (1 wt % Fe) | 2.5 | 12 mM | 50 mg/L | 5 g/L | 180 min | 99% color loss, 30 °C | 1 |
Fe₃O₄ nanoparticles (3.2 nm) | 3.5 | 2 mM | 50 mg/L | 2 g/L | 60 min | 99.1% removal, re-usable 3 cycles | 2 |
Fe₃O₄ nanoparticles | 3.5 | 2 mM | 200 mg/L | 4 g/L | 60 min | 97.4% removal; TOC ↓69.2% | 2 |
Fe₂O₃/kaolin composite | 3.0 | 20 mM | 100 mg/L | 1 g/L | 120 min | 88% color loss at 25 °C | 11 |
Solar photo-electro-Fenton (Fe²⁺/HClO) | 3.0 | electrogenerated | 0.196 mM | – | 120 min | 100% color plus 74% COD removal in 480 min | 5 |
Key mechanistic insights:
Ultrasound (20–40 kHz) accelerates ZVI corrosion and in-situ H₂O₂ formation; cavitation fosters radical generation.
System | pH | Ultrasound | AR1 load | ZVI dose | Decolorization | Mineralization (TOC) | Ref. |
---|---|---|---|---|---|---|---|
ZVI only | 3.0 | None | 40 mg/L | 1 g/L | 53% in 25 min | 48.5% | 3 |
US + ZVI | 3.0 | 20 kHz, 200 W | 40 mg/L | 1 g/L | 95% in 5 min | 55% | 3 |
HC/ZVI/sulfite* | 3.0 | 16 kHz hydrodynamic | 50 mg/L | 0.2 g/L | 90% in 60 min | 69% COD | 37 |
*Direct Acid Red 1 data are limited; the hydrodynamic variant is illustrated with Direct Red 83 for mechanistic analogy.
Mechanistic considerations:
Semiconductors under UV/visible light create electron–hole pairs that generate - OH/O₂- ⁻ and directly reduce the azo bond.
Photocatalyst | Band-gap tailoring | Light source | AR1 load | Catalyst dose | Time to ≥95% removal | Observations | Ref. |
---|---|---|---|---|---|---|---|
Ca–Ce–W–TiO₂ mesostructure | f–d levels narrow E_g to 2.6 eV | Natural sunlight (550 W m⁻²) | 60 mg/L | 1 g/L | 90 min | Outperforms TiO₂-P25 by 3× under visible light | 60 |
Mesoporous Cu–Mn/TiO₂ | Cu²⁺/Mn³⁺ redox shuttle | Xe lamp visible (>420 nm) | 50 mg/L | 0.15 g/L | 90 min | 99% decolorization; retains 89% after 5 cycles | 69 |
TiO₂ (600 °C calcined) | Improved crystallinity | UV-A (365 nm) | 50 mg/L | 0.5 g/L | 300 min | 50% color loss; activity rises with anatase→rutile ratio | 30 |
TiO₂/activated-carbon composite | Adsorption–photocatalysis synergy | UV-A 9 W | 30 mg/L | 0.5 g/L | 75 min | 83% TOC abatement via coupled adsorption and oxidation | 30 |
TiO₂ + Fe³⁺ aqueous | Fe³⁺ captures e⁻ → less e⁻/h⁺ recombination | UV-B | 25 mg/L | 0.7 g/L TiO₂ | – | Fe³⁺ (10⁻⁵ M) boosts rate 2× by ligand-to-metal charge transfer | 70 |
Photocatalytic pathway highlights:
Apparent pseudo-first-order rate constants (k₁) for selected systems at 50 mg L⁻¹ AR1:
Process | k₁ (min⁻¹) |
---|---|
US/ZVI (20 kHz) | 0.46 [7] |
Fe₃O₄ NPs/H₂O₂ | 0.038 [5] |
Ca–Ce–W–TiO₂/Solar | 0.032 [10] |
Cu–Mn/TiO₂/Visible | 0.024 [11] |
TiO₂/UV (P25) | 0.004 [2] |
The sonochemical ZVI route furnishes the highest intrinsic rate owing to cavitation-mediated radical bursts, while doped TiO₂ narrows the performance gap under solar radiation.